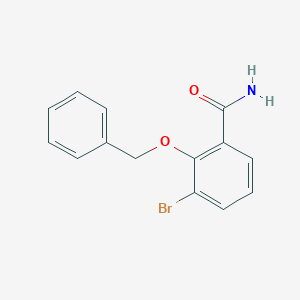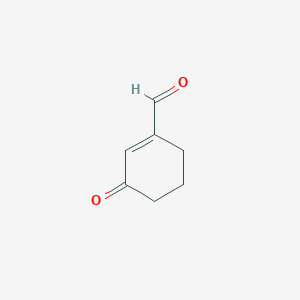
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chloro, iodo, and methyl substituents on the pyridine ring, along with a methylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One possible synthetic route could include:
Halogenation: Introduction of chloro and iodo groups onto the pyridine ring through halogenation reactions.
Alkylation: Introduction of the methyl group via alkylation reactions.
Amination: Formation of the N-methylmethanamine group through amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-chloro-2-iodopyridin-3-yl)-N-methylmethanamine: Lacks the methyl group on the pyridine ring.
1-(6-chloro-5-methylpyridin-3-yl)-N-methylmethanamine: Lacks the iodo group.
1-(2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine: Different positioning of the chloro and iodo groups.
Propriétés
Formule moléculaire |
C8H10ClIN2 |
|---|---|
Poids moléculaire |
296.53 g/mol |
Nom IUPAC |
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClIN2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
Clé InChI |
ZJBDVPDKMAFHLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1Cl)I)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


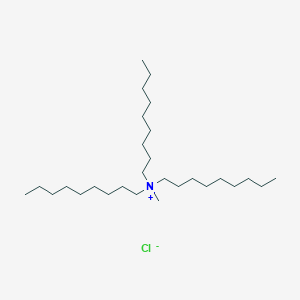
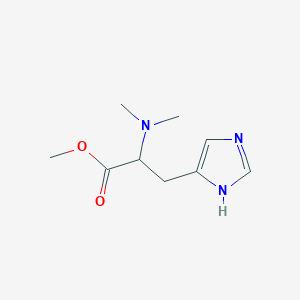
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
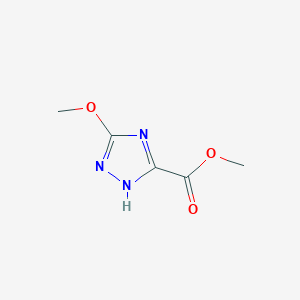

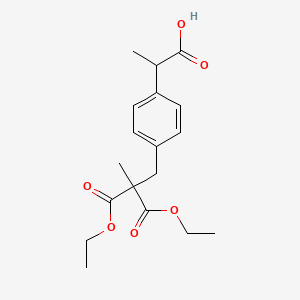
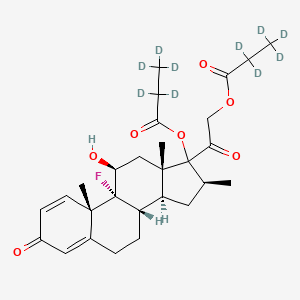
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
